molecular formula C28H32N2O6 B3321589 Rasagiline tartrate CAS No. 136236-52-7

Rasagiline tartrate

Cat. No.: B3321589
CAS No.: 136236-52-7
M. Wt: 492.6 g/mol
InChI Key: YGKHOZXCTLKSLJ-KHAGDFGNSA-N
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Description

Rasagiline tartrate is a selective monoamine oxidase B (MAO-B) inhibitor used primarily in the treatment of Parkinson’s disease. It is known for its neuroprotective properties and ability to increase dopamine levels in the brain, thereby alleviating symptoms associated with Parkinson’s disease .

Scientific Research Applications

Rasagiline tartrate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Rasagiline tartrate primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver, playing a significant role in the metabolic degradation of neurotransmitters like dopamine .

Mode of Action

This compound acts as an irreversible inhibitor of MAO-B . By inhibiting MAO-B, it prevents the breakdown of dopamine, leading to an increase in extracellular levels of dopamine in the striatum . This increase in dopamine levels helps alleviate the motor deficits symptomatic of Parkinson’s disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By inhibiting the breakdown of dopamine, this compound increases the availability of dopamine in the brain, enhancing dopaminergic transmission . Additionally, rasagiline has been shown to induce the overexpression of the Bcl-2 protein, a downstream factor in the PI3K-Akt signaling pathway .

Pharmacokinetics

This compound exhibits a bioavailability of 36% and is primarily metabolized in the liver via CYP1A2 . The drug is rapidly absorbed, with peak plasma concentrations occurring around 1 hour post-dose . The elimination half-life of this compound is approximately 3 hours . Its pharmacological effect lasts longer due to its irreversible inhibition of mao-b . Less than 1% of rasagiline is excreted as unchanged drug in urine .

Result of Action

The inhibition of MAO-B by this compound leads to an increase in dopamine levels in the brain, which helps reduce the motor deficits associated with Parkinson’s disease . Additionally, rasagiline has been shown to have neuroprotective effects, potentially delaying the onset of symptoms and progression of neuronal deterioration .

Action Environment

The action of this compound can be influenced by various environmental factors. Furthermore, the drug’s absorption and efficacy can be influenced by the patient’s metabolic state, as indicated by a study showing different pharmacokinetic profiles under fasting and fed conditions .

Safety and Hazards

Rasagiline may cause some unwanted effects . Although not all of these side effects may occur, if they do occur they may need medical attention . Some of the serious side effects include severe headache, blurred vision, pounding in your neck or ears, extreme drowsiness or falling asleep suddenly, even after feeling alert, unusual changes in mood or behavior, hallucinations, a light-headed feeling, like you might pass out, or worsening symptoms of Parkinson’s disease (especially uncontrolled muscle movements) .

Future Directions

Rasagiline is used for the treatment of the signs and symptoms of idiopathic Parkinson’s disease as initial monotherapy and as adjunct therapy to levodopa . Future research may focus on evaluating the pharmacokinetics, safety, and bioequivalence of two formulations of rasagiline tablets in healthy subjects under fasting and fed conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rasagiline tartrate can be synthesized through several methods. One common synthetic route involves the reaction of propargylamine with 1-indanone to form N-propargyl-1-indanamine, which is then converted to this compound through a series of purification steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Rasagiline tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various metabolites that can be further studied for their pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.

Uniqueness

Rasagiline tartrate is unique due to its irreversible inhibition of MAO-B and its neuroprotective properties. Unlike selegiline, rasagiline does not produce amphetamine-like metabolites, which can lead to fewer side effects. Additionally, its neuroprotective effects are more pronounced compared to other MAO-B inhibitors .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H13N.C4H6O6/c2*1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;5-1(3(7)8)2(6)4(9)10/h2*1,3-6,12-13H,7-9H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m111/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKHOZXCTLKSLJ-KHAGDFGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12.C#CCNC1CCC2=CC=CC=C12.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN[C@@H]1CCC2=CC=CC=C12.C#CCN[C@@H]1CCC2=CC=CC=C12.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136236-52-7
Record name Rasagiline tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136236527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-(+)-N-prop-2-yn-1-ylindan-1-amine (2R,3R)-2,3-dihydroxybutanedioate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RASAGILINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9A329CN07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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